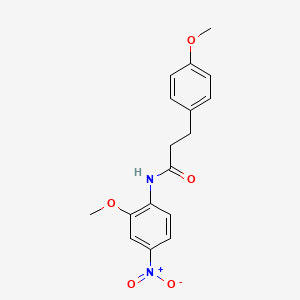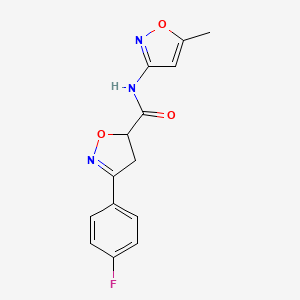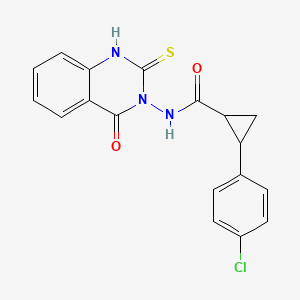
N-(2-methoxy-4-nitrophenyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-4-nitrophenyl)-3-(4-methoxyphenyl)propanamide is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-3-(4-methoxyphenyl)propanamide typically involves the reaction of 2-methoxy-4-nitroaniline with 3-(4-methoxyphenyl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-(2-methoxy-4-nitrophenyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-(4-methoxyphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of methoxy and nitro groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-nitroaniline: Used in the synthesis of dyes and pigments, and has similar functional groups.
2-Methoxy-4-nitrophenyl isocyanate: Utilized in proteomics research and has a related structure.
Uniqueness
N-(2-methoxy-4-nitrophenyl)-3-(4-methoxyphenyl)propanamide is unique due to its combination of methoxy and nitro groups on both aromatic rings, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and functionalization, making it a versatile compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C17H18N2O5 |
|---|---|
Poids moléculaire |
330.33 g/mol |
Nom IUPAC |
N-(2-methoxy-4-nitrophenyl)-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H18N2O5/c1-23-14-7-3-12(4-8-14)5-10-17(20)18-15-9-6-13(19(21)22)11-16(15)24-2/h3-4,6-9,11H,5,10H2,1-2H3,(H,18,20) |
Clé InChI |
JRYYKRFPZVSPFW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-methoxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10895040.png)
![N-[3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl]-2-methylbenzamide](/img/structure/B10895051.png)
![4-methyl-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B10895054.png)
![4-{[(1E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-en-1-yl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10895059.png)

![2-(2-chlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895064.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methylbenzyl)piperazino] sulfone](/img/structure/B10895068.png)

![ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B10895086.png)
![4-[(4-bromophenoxy)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B10895099.png)
![N-(2-methoxy-5-methylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10895102.png)
![2-(2,4-dichlorophenoxy)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetamide](/img/structure/B10895105.png)
![N-[(1Z)-3-(morpholin-4-ylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10895110.png)

